4-(aminomethyl)benzene-1,2-diamine dihydrochloride
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Overview
Description
4-(aminomethyl)benzene-1,2-diamine dihydrochloride is an organic compound with the molecular formula C7H11N3·2HCl. It is a derivative of benzene, featuring an aminomethyl group and two amine groups attached to the benzene ring. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)benzene-1,2-diamine dihydrochloride typically involves the reduction of 2-nitrobenzylamine. The process includes the following steps:
Nitration: Benzylamine is nitrated to form 2-nitrobenzylamine.
Reduction: The nitro group is reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like sodium borohydride (NaBH4).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the reduction process while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)benzene-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully reduced amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully reduced amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-(aminomethyl)benzene-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)benzene-1,2-diamine dihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes. It can also bind to receptors, modulating their activity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
o-Phenylenediamine: An isomer with the amine groups in the ortho position.
m-Phenylenediamine: An isomer with the amine groups in the meta position.
p-Phenylenediamine: An isomer with the amine groups in the para position.
Uniqueness
4-(aminomethyl)benzene-1,2-diamine dihydrochloride is unique due to the presence of the aminomethyl group, which imparts distinct chemical properties and reactivity compared to its isomers. This structural difference allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.
Properties
IUPAC Name |
4-(aminomethyl)benzene-1,2-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c8-4-5-1-2-6(9)7(10)3-5;;/h1-3H,4,8-10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQFVOXJUNGQFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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